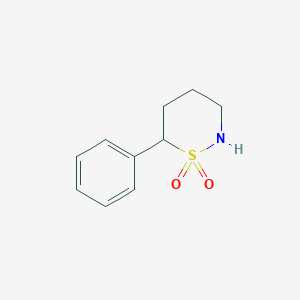

6-Phenyl-1,2-thiazinane 1,1-dioxide

Description

Significance of Sulfonamide Heterocycles in Chemical Research

Heterocyclic compounds containing nitrogen and sulfur are a cornerstone of medicinal chemistry and materials science, demonstrating a vast range of biological and physical properties. semanticscholar.orgnih.gov Within this broad category, sulfonamide-based heterocycles are particularly prominent. The sulfonamide functional group (-SO₂NH-) is a key pharmacophore that forms the basis of many therapeutic agents. nih.gov

Initially recognized for their antibacterial properties, the applications of sulfonamides have expanded significantly. nih.gov Researchers have successfully integrated the sulfonamide moiety into various heterocyclic rings, leading to compounds with diverse pharmacological activities, including diuretic, anti-inflammatory, anticancer, antiviral, and antihypertensive properties. mdpi.commdpi.com The combination of a sulfonamide group with a heterocyclic nucleus, such as thiazine (B8601807), is an effective strategy in drug design, often resulting in molecules with enhanced bioactivity and novel mechanisms of action. nih.gov

Overview of the 1,2-Thiazinane 1,1-Dioxide Core Structure and its Derivatives

The 1,2-thiazinane 1,1-dioxide, also known as a cyclic sulfonamide or sultam, is a six-membered saturated ring containing a sulfur atom, a nitrogen atom, and four carbon atoms. The "1,1-dioxide" designation indicates that the sulfur atom is oxidized, forming a sulfonyl group. This core structure serves as a versatile scaffold for the synthesis of a wide array of derivatives. semanticscholar.orgnih.gov

Synthetic methodologies allow for the introduction of substituents at various positions on the thiazinane ring, leading to a diverse family of compounds. Research has demonstrated the synthesis of derivatives through several key reactions:

Intramolecular Cyclization: Derivatives can be formed from open-chain amino-halides or amino-alcohols, which cyclize to form the sultam ring. nih.gov

Ring-Opening Reactions: Bicyclic aziridines can undergo ring-opening to yield substituted 1,2-thiazinane-1,1-dioxides, such as 4-methoxy-1,2-thiazinane-1,1-dioxide. semanticscholar.org

N-Arylation: The nitrogen atom of the thiazinane ring can be arylated. For instance, the reaction of 1,2-thiazinane-1,1-dioxide with an aryl halide using a copper catalyst can yield N-aryl derivatives like 2-phenyl-1,2-thiazinane-1,1-dioxide. semanticscholar.orgnih.gov

These synthetic routes provide access to a variety of substituted 1,2-thiazinane 1,1-dioxides, enabling the exploration of their chemical and biological properties. The table below summarizes the synthesis of several diastereoisomeric derivatives. nih.gov

| Product | Starting Material | Yield (%) |

| Diastereoisomers 5a–d | Corresponding amino-halides (1) or amino-alcohols (2) | 10–50% |

| Diastereoisomers 6a–d | Corresponding amino-halides (1) or amino-alcohols (2) | 22–28% |

Scope and Research Focus on 6-Phenyl-1,2-Thiazinane 1,1-Dioxide Research

The focus of academic research often hones in on specific derivatives to explore their unique properties. In the context of the 1,2-thiazinane 1,1-dioxide scaffold, research has investigated substitutions at both the nitrogen and carbon atoms of the ring. While general synthetic methods for C-substituted thiazinanes are established, specific, in-depth studies focusing solely on this compound are not extensively detailed in the surveyed literature.

However, related structures have been synthesized, providing a framework for understanding the potential chemistry of the 6-phenyl derivative. For example, the synthesis of 2-amino-6-phenyl-4H-1,3-thiazin-4-one highlights the use of a phenyl group at the 6-position in a related thiazine isomer as a building block for more complex molecules. semanticscholar.org Furthermore, extensive research has been conducted on N-substituted derivatives. The synthesis of 2-phenyl-1,2-thiazinane-1,1-dioxide, an isomer of the target compound, is a case in point. semanticscholar.org This reaction, summarized in the table below, demonstrates a key synthetic modification of the core scaffold.

| Reactants | Catalyst/Reagents | Solvent | Product | Yield (%) |

| 1,2-Thiazinane-1,1-dioxide, Aryl halide | Cu₂O, Cs₂CO₃ | H₂O | 2-Phenyl-1,2-thiazinane-1,1-dioxide | 82% |

The existing body of research primarily provides a foundation in the general synthesis and derivatization of the 1,2-thiazinane 1,1-dioxide scaffold, rather than a specific focus on the 6-phenyl derivative itself.

Structure

3D Structure

Properties

IUPAC Name |

6-phenylthiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-14(13)10(7-4-8-11-14)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQXWTHWFCXYLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(S(=O)(=O)NC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 6 Phenyl 1,2 Thiazinane 1,1 Dioxide

Electrophilic Substitution Reactions

Electrophilic substitution reactions involve the attack of an electrophile on an electron-rich center. In the case of 6-Phenyl-1,2-thiazinane 1,1-dioxide, potential sites for such reactions include the phenyl ring and, theoretically, the carbon atoms of the heterocyclic ring if they possess sufficient nucleophilicity. However, a review of available scientific literature indicates that while these reactions are common for many aromatic and heterocyclic systems, specific examples involving the this compound scaffold are not extensively documented. Research has been published on analogous reactions with related, but structurally distinct, heterocyclic systems like 1,2,6-thiadiazine 1,1-dioxides. rsc.org

Halogenation is a chemical process that introduces one or more halogen atoms into a compound. In the context of aromatic compounds, this typically proceeds via electrophilic aromatic substitution using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. For this compound, this reaction would be expected to occur on the electron-rich phenyl ring. Despite the commonality of this reaction, specific studies detailing the halogenation of this compound were not identified in the reviewed literature.

Nitrosation is the process of converting an organic compound into a nitroso derivative through the introduction of a nitroso group (-N=O). This reaction is often carried out using nitrous acid (HONO). While nitrosation has been performed on the activated 4-position of related 1,2,6-thiadiazine 1,1-dioxide systems rsc.orgrsc.org, specific examples of this reaction on the this compound ring are not described in the available literature.

Azo-coupling is an electrophilic aromatic substitution reaction where a diazonium cation acts as the electrophile, reacting with an activated aromatic ring (like a phenol (B47542) or aniline) to form an azo compound (R-N=N-R'). nih.gov For this reaction to occur with this compound as the nucleophile, the phenyl ring would need to be sufficiently activated, for example, by a hydroxyl or amino substituent. No specific documented instances of azo-coupling reactions involving this compound were found.

The Mannich reaction is an aminoalkylation reaction that involves the condensation of a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine or ammonia. byjus.com The product is a β-amino-carbonyl compound known as a Mannich base. This reaction typically requires an acidic proton, often adjacent to a carbonyl group. While the Mannich reaction has been applied to other heterocyclic systems rsc.org, its application to this compound has not been specifically reported in the reviewed scientific sources.

The Vilsmeier-Haack reaction is a method used to introduce a formyl (-CHO) or acyl group to electron-rich aromatic and heterocyclic rings. wikipedia.orgwikipedia.org The reaction employs a phosphorus halide (like phosphorus oxychloride) and a substituted amide (such as N,N-dimethylformamide, DMF) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgwikipedia.org This reagent then attacks the electron-rich substrate. wikipedia.org Although a powerful tool for the functionalization of many heterocycles nih.gov, specific examples of the Vilsmeier-Haack reaction being successfully performed on this compound are not detailed in the available scientific literature.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are more prominently documented for the 1,2-thiazinane 1,1-dioxide system. These reactions primarily involve the nitrogen atom of the sulfonamide group or the opening of strained bicyclic precursors by nucleophiles to generate substituted thiazinane rings.

Research into the chemistry of substituted thiazinanes has shown that the nitrogen atom of the 1,2-thiazinane-1,1-dioxide ring can act as a nucleophile or be deprotonated to form a nucleophilic anion. This allows for substitution reactions with various electrophiles, such as alkyl halides. For instance, the N-alkylation of a substituted 1,2-thiazinane-1,1-dioxide has been demonstrated. In one study, 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide was treated with sodium hydride (NaH) and iodomethane (B122720) (CH₃I) in N,N-dimethylacetamide (DMAc) to yield the N-methylated product, 4-(4-bromo-3,5-dimethylphenoxy)-2-methyl byjus.comwikipedia.orgthiazinane-1,1-dioxide, in 32% yield. mdpi.com

Another important route to substituted 1,2-thiazinane 1,1-dioxides involves the ring-opening of bicyclic aziridine (B145994) precursors by nucleophiles. The reaction of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with various nucleophiles in the presence of a catalyst leads to the formation of 4-substituted-1,2-thiazinane-1,1-dioxides. nih.govsemanticscholar.org This transformation represents a nucleophilic attack on a carbon atom of the strained aziridine ring, followed by ring opening. mdpi.comnih.gov

The table below summarizes findings from these nucleophilic substitution and ring-opening reactions.

| Substrate/Precursor | Reagent(s) | Product | Yield (%) | Ref. |

| 2-thia-1-azabicyclo- byjus.comwikipedia.orghexane-2,2-dioxide | p-toluenesulfonic acid (p-TsOH), Methanol (B129727) (MeOH) | 4-methoxy-1,2-thiazinane-1,1-dioxide | 60% | mdpi.comnih.gov |

| 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide | Copper (I or II) trifluoromethanesulfonate (B1224126) (CuOTf), Methanol (MeOH) | 4-methoxy-1,2-thiazinane-1,1-dioxide | 65% | nih.govsemanticscholar.org |

| 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide | Copper (I or II) trifluoromethanesulfonate (CuOTf), Thiophenol | 4-(phenylthio)-1,2-thiazinane-1,1-dioxide | 62% | nih.govsemanticscholar.org |

| 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide | Sodium Hydride (NaH), Iodomethane (CH₃I), DMAc | 4-(4-bromo-3,5-dimethylphenoxy)-2-methyl byjus.comwikipedia.orgthiazinane-1,1-dioxide | 32% | mdpi.com |

Oxidation and Reduction Pathways

The reactivity of the sulfonyl group within the 1,2-thiazinane 1,1-dioxide ring system is a key aspect of its chemistry. While specific studies on the oxidation and reduction of this compound are not extensively detailed, the behavior of analogous five- and six-membered cyclic sulfonamides provides insight into potential transformation pathways.

The sulfur atom in the 1,1-dioxide form is in a high oxidation state (SVI). Further oxidation at the sulfur is generally not feasible under standard conditions. However, reactions can occur at other parts of the molecule. For instance, the C=N double bonds in related 1,2,5-thiadiazole (B1195012) 1,1-dioxides can be oxidized to form fused bis-oxaziridine derivatives. nih.gov

Ring-Opening and Ring-Closure Interactions

Ring-opening and ring-closure reactions are pivotal in the synthesis and modification of the 1,2-thiazinane 1,1-dioxide scaffold. These reactions often proceed through strained intermediates or are driven by the formation of more stable products.

A notable synthetic route involves the ring-opening of bicyclic aziridine precursors. For example, the treatment of 2-thia-1-azabicyclo- scispace.combenthamdirect.comhexane-2,2-dioxide with p-toluenesulfonic acid (p-TsOH) in methanol leads to the opening of the strained aziridine ring. nih.gov This reaction proceeds via cleavage at the more substituted position to afford the six-membered ring product, 4-methoxy-1,2-thiazinane-1,1-dioxide, in 60% yield. nih.gov Similarly, ring-opening of related aziridines with different nucleophiles using copper(I) or (II) trifluoromethanesulfonate as a catalyst can produce derivatives like 4-methoxy-1,2-thiazinane-1,1-dioxide (65% yield) and 4-(phenylthio)-1,2-thiazinane-1,1-dioxide (62% yield). nih.govsemanticscholar.org

Ring-opening can also be part of a sequence involving subsequent ring closure. The reaction of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol (B51444) in N,N-dimethylacetamide (DMAc) yields 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide through a ring opening–ring closure mechanism. nih.gov

Conversely, ring-closure (cyclization) is a fundamental method for constructing the thiazinane ring itself. Diastereoselective synthesis of 1,2-thiazinane-1,1-dioxide derivatives can be achieved from corresponding amino-halides or amino-alcohols. nih.gov The process typically involves reacting the amino compound with a sulfonyl chloride, followed by base-facilitated intramolecular cyclization to form the sultam ring. nih.gov

Rearrangement Reactions (e.g., Gabriel–Colman, Smiles)

Rearrangement reactions provide powerful synthetic routes to complex heterocyclic structures from more easily accessible precursors, and the thiazinane dioxide framework is amenable to such transformations. researchgate.net

Gabriel–Colman Rearrangement: This rearrangement involves the conversion of a saccharin (B28170) or phthalimido ester derivative into a substituted isoquinoline (B145761) or a related fused heterocycle using a strong base like an alkoxide. wikipedia.orgslideshare.net The reaction is a type of ring expansion. wikipedia.org A key step in the mechanism is the base-mediated attack on a carbonyl group, leading to ring opening to form an anion, which then undergoes intramolecular cyclization. wikipedia.org In a relevant application, derivatives of 2H-benzisothiazol-3-one 1,1-dioxide (saccharin) undergo a Gabriel–Colman rearrangement to produce tricyclic 1,2-benzothiazine compounds. mdpi.com For instance, 2-(phenacyl)-2H-benzisothiazol-3-on 1,1-dioxide rearranges to form 1-phenyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide derivatives. This strategy has been used to synthesize a series of new tricyclic 1,2-thiazine derivatives with high yields for the initial substitution step (95-98%). mdpi.com

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) where an aryl ring migrates. scispace.comcdnsciencepub.com This reaction is exceptionally versatile for synthesizing various heterocyclic compounds from a readily made precursor. benthamdirect.comresearchgate.net The efficiency of the Smiles rearrangement is influenced by steric and electronic effects. benthamdirect.comresearchgate.net A variant known as the Truce-Smiles rearrangement involves a carbanion nucleophile and results in the formation of a new carbon-carbon bond. scispace.comcdnsciencepub.com The radical version of the Smiles rearrangement is particularly relevant for sulfonamides. nih.gov This process can be initiated by the attack of a free radical on the ipso-position of a sulfonate or sulfonamide, which can trigger a cascade involving aryl group migration and desulfonylation. nih.gov

Table 1: Overview of Rearrangement Reactions

| Rearrangement | Precursor Type | Key Reagents | Product Type | Citation(s) |

|---|---|---|---|---|

| Gabriel-Colman | Saccharin or Phthalimido Ester | Strong Base (e.g., Alkoxide) | Substituted Isoquinolines / Benzothiazines | wikipedia.orgmdpi.comdrugfuture.com |

| Smiles | Aryl Sulfonamide | Base or Radical Initiator | Rearranged Heterocycle | benthamdirect.comresearchgate.netnih.gov |

| Truce-Smiles | Aryl Sulfone | Strong Base (e.g., Organolithium) | C-C Bond Formed Product | scispace.comcdnsciencepub.com |

Derivatization Strategies for Structural Modification

The 1,2-thiazinane 1,1-dioxide scaffold can be readily functionalized to produce a wide array of derivatives. These modifications are crucial for tuning the molecule's properties for various applications.

N-Functionalization: The nitrogen atom of the sultam ring is a common site for derivatization.

N-Arylation: The N-arylation of 1,2-thiazinane-1,1-dioxide can be achieved using copper(I) oxide (Cu₂O) and cesium carbonate (Cs₂CO₃) in water, yielding the corresponding N-aryl derivative in good yield (82%). semanticscholar.org

N-Alkylation/N-Benzylation: The nitrogen can be alkylated using reagents like iodomethane or functionalized with benzyl (B1604629) groups. For example, 2-(4-bromobenzyl)-1,2-thiazinane-1,1-dioxide was prepared from the parent sultam and (4-bromophenyl)methanol using a boronic acid catalyst system. semanticscholar.org Similarly, 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide was methylated at the nitrogen position using sodium hydride and iodomethane. nih.gov

Modification at the Carbon Skeleton: The carbon backbone of the thiazinane ring can also be modified.

Carboxamide Formation: Ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxide derivatives can be hydrolyzed to the corresponding carboxylic acids. nih.gov These acids can then be coupled with various amines using standard peptide coupling reagents like EDC/HCl and DMAP to form a diverse library of 2-substituted-1,2-thiazinane-6-carboxamide-1,1-dioxides. nih.govsemanticscholar.org

Hofmann Rearrangement: The resulting carboxamides can undergo further transformations. A Hofmann rearrangement of 2-substituted-1,2-thiazinane-6-carboxamide-1,1-dioxides using iodobenzene (B50100) diacetate furnishes the corresponding 2-amino derivatives. nih.govsemanticscholar.org

Fused Ring Systems: The core 1,2-benzothiazine structure can serve as a foundation for building more complex tricyclic systems. Reaction of a rearranged 4-hydroxy-1,2-benzothiazine derivative with reagents like 1-bromo-2-chloroethane (B52838) or 1-bromo-3-chloropropane (B140262) leads to the formation of fused oxazine (B8389632) or oxazepine rings, respectively. mdpi.com

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagents | Substrate | Product | Citation(s) |

|---|---|---|---|---|

| N-Arylation | Cu₂O, Cs₂CO₃, H₂O | 1,2-Thiazinane-1,1-dioxide | N-Phenyl-1,2-thiazinane-1,1-dioxide | semanticscholar.org |

| N-Methylation | NaH, Iodomethane | 4-Substituted-1,2-thiazinane-1,1-dioxide | 4-Substituted-2-methyl-1,2-thiazinane-1,1-dioxide | nih.gov |

| Amide Coupling | EDC/HCl, DMAP, Amine | 2-Aryl-1,2-thiazinane-6-carboxylic acid-1,1-dioxide | 2-Aryl-1,2-thiazinane-6-carboxamide-1,1-dioxide | nih.govsemanticscholar.org |

| Fused Ring Formation | 1-Bromo-3-chloropropane, K₂CO₃ | 4-Hydroxy-1,2-benzothiazine derivative | Tricyclic oxazepino[4,3-b] benthamdirect.comresearchgate.netbenzothiazine | mdpi.com |

Structural Elucidation and Conformational Analysis of 6 Phenyl 1,2 Thiazinane 1,1 Dioxide

Spectroscopic Characterization Techniques

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of heterocyclic compounds like 6-Phenyl-1,2-thiazinane 1,1-dioxide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular architecture. nih.govmdpi.com

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, it is possible to map out the carbon skeleton and the environment of each proton, confirming the substitution pattern and stereochemistry of the molecule. uni-regensburg.denih.gov

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the phenyl group and the thiazinane ring. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm. rsc.orgnih.gov The protons on the saturated thiazinane ring would appear more upfield and exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The proton at the C6 position, being adjacent to the phenyl group and the nitrogen atom, would likely resonate at a distinct chemical shift. The NH proton of the sulfonamide group would be expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. researchgate.net

Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: This table is predictive, based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Thiazinane Ring CH₂ | 1.5 - 3.5 | Multiplets (m) |

| Thiazinane Ring CH (C6-H) | 4.0 - 5.0 | Multiplet (m) |

| Phenyl Ring C-H | 7.0 - 8.0 | Multiplet (m) |

| Sulfonamide N-H | Variable | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbons of the phenyl ring and the thiazinane ring. The aromatic carbons will resonate in the typical range of δ 120-140 ppm. The carbons of the thiazinane ring are aliphatic and will appear further upfield. The carbon atoms adjacent to the heteroatoms (N and S) will be deshielded and thus shifted downfield compared to simple alkanes. Specifically, the carbon atom bonded to the sulfone group (SO₂) is expected in the δ 115–120 ppm region. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: This table is predictive, based on typical chemical shift values for similar structural motifs.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Thiazinane Ring CH₂ | 20 - 50 |

| Thiazinane Ring CH (C6) | 50 - 70 |

| Phenyl Ring C-H | 125 - 130 |

| Phenyl Ring C (Quaternary) | 135 - 145 |

| Carbon adjacent to SO₂ | 115 - 120 |

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the thiazinane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different parts of the molecule, such as linking the proton at C6 to the carbons of the phenyl ring and confirming the positions of the quaternary carbons. mdpi.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be instrumental in determining the conformational preferences of the thiazinane ring (e.g., chair-like conformation) and the orientation of the phenyl substituent (axial vs. equatorial).

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibration frequencies. For this compound, the IR spectrum would be dominated by strong absorptions corresponding to the sulfone (SO₂) group. nih.gov Specifically, strong bands for asymmetric and symmetric SO₂ stretching are expected. Other key signals include the N-H stretch of the sulfonamide, C-H stretches for both the aromatic phenyl ring and the aliphatic thiazinane ring, and C=C stretching vibrations from the aromatic ring. derpharmachemica.com

Table 3: Expected IR Absorption Frequencies for this compound Note: This table is predictive, based on characteristic group frequencies.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| N-H (Sulfonamide) | Stretch | 3200 - 3300 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| S=O (Sulfone) | Asymmetric Stretch | 1300 - 1350 |

| S=O (Sulfone) | Symmetric Stretch | 1140 - 1180 |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the sulfone group (SO₂) and cleavage of the thiazinane ring, providing further structural confirmation. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography Studies

X-ray crystallography has been an indispensable tool for the unambiguous determination of the solid-state structure of this compound and its derivatives.

Single crystal X-ray diffraction analysis offers a definitive method for establishing the precise atomic arrangement within a crystalline solid. For derivatives of 1,2-thiazinane, this technique has been used to confirm molecular structures and determine stereochemistry. For instance, the crystal structures of racemic and enantiopure forms of related thiazinone compounds have been elucidated, revealing key details about their molecular conformation.

In a representative study of a related thiazinane derivative, the compound was found to crystallize in the monoclinic system. The space group and unit cell dimensions are critical parameters obtained from these experiments, providing the fundamental framework of the crystal lattice. For example, one such derivative crystallizes in the P2₁/c space group with four molecules in the unit cell, while another crystallizes in the C2/c space group with eight molecules.

Table 1: Representative Crystallographic Data for a Thiazinane Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.816(1) |

| b (Å) | 8.193(1) |

| c (Å) | 10.892(1) |

| β (°) | 104.20(1) |

| Z | 4 |

| Data for a related diquino[3,2-b;5,6-b′]thiazine derivative. |

Conformational Analysis of the 1,2-Thiazinane Ring System

Ring Puckering Modes

For the parent 1,2,6-thiadiazinane 1,1-dioxide, a chair conformation is considered to be thermodynamically favored due to reduced steric strain. In substituted derivatives like the pyrrolo-thiazine complex, the six-membered thiazine (B8601807) ring has been observed to adopt a near-chair conformation. nih.gov It is therefore highly probable that the 1,2-thiazinane 1,1-dioxide ring in the title compound also exists predominantly in a chair conformation .

Other less stable conformations, such as the twist-chair or boat forms, may exist in equilibrium with the chair form or as transition states during conformational interconversions. The presence of the bulky phenyl group at the C6 position could potentially influence the energy landscape of these different puckering modes.

Dihedral Angles

The conformation of the thiazinane ring is quantitatively described by a set of endocyclic and exocyclic dihedral angles. These angles define the degree of puckering and the relative orientation of the substituents.

While specific dihedral angles for this compound have not been detailed in the provided search results, studies on related fused-ring thiadiazines have shown that the heterocyclic ring is puckered along the S(1)···N(4) line. vanderbilt.edu In a related pyrrolo-thiazine derivative, the dihedral angles between the thiazine ring and other fused or substituent rings have been determined, highlighting the non-planar nature of the system. nih.gov For instance, the dihedral angle between the thiazine ring and a thienyl ring was found to be 87.92 (7)°. nih.gov

The orientation of the phenyl group relative to the thiazinane ring is a critical conformational feature. In the absence of specific data for the title compound, it is anticipated that the phenyl group would adopt a conformation that minimizes steric interactions with the adjacent atoms of the thiazinane ring.

Steric Effects and Substituent Influences

The presence of a phenyl group at the C6 position of the 1,2-thiazinane 1,1-dioxide ring is expected to exert significant steric influence on the ring's conformation. Generally, a phenyl group is considered a relatively large substituent. nih.gov

The primary steric effect would be the preference for the phenyl group to occupy an equatorial position on the chair conformation of the thiazinane ring. This arrangement minimizes the 1,3-diaxial interactions that would occur if the bulky phenyl group were in an axial position. Such interactions with the axial hydrogen atoms or other substituents on the ring would be energetically unfavorable.

Furthermore, the phenyl ring itself is not a point-like substituent and has its own conformational freedom, namely the rotation around the C-C bond connecting it to the thiazinane ring. The preferred rotational angle will be a balance between minimizing steric clashes with the thiazinane ring and maximizing any favorable electronic interactions. Studies on other phenyl-substituted heterocyclic systems have shown that the phenyl ring can play a dual role, acting as a steric hindrance and also as a source of different hydrogen bonding patterns or π-π stacking interactions. nih.gov

Interactive Data Table: Conformational Preferences of Substituted Six-Membered Rings

| Substituent | Preferred Position | Reason |

| Phenyl | Equatorial | Minimizes 1,3-diaxial steric strain. |

| Methyl | Equatorial | Minimizes 1,3-diaxial steric strain. |

| Hydroxyl | Equatorial | Generally preferred, but can be influenced by hydrogen bonding. |

| Halogen | Equatorial | Generally preferred due to size. |

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies focusing specifically on the compound This compound are not presently available. Consequently, the generation of an in-depth article with specific data tables and detailed research findings, as per the requested outline, cannot be fulfilled at this time.

The provided outline requires specific quantitative data from quantum chemical calculations, including:

Optimized molecular geometry parameters

HOMO-LUMO energy gaps

Molecular electrostatic potential maps

Dipole moments

Predicted vibrational frequencies

Natural Bonding Orbital (NBO) analysis results

Global reactivity descriptors

While computational studies have been conducted on related structures, such as 1,2-benzothiazine 1,1-dioxides and other sulfonamide-containing heterocycles, the structural differences are significant enough that their data cannot be extrapolated to this compound with scientific accuracy. The saturated thiazinane ring in the target compound would lead to distinct geometric and electronic properties compared to its aromatic or otherwise substituted analogs.

To provide the requested scientifically accurate article, published research containing Density Functional Theory (DFT) or other quantum chemical calculations specifically for this compound is necessary. Without such source material, creating the specified content would lead to speculation and inaccuracies, which is contrary to the required standards of scientific reporting.

Theoretical and Computational Chemistry Studies on 6 Phenyl 1,2 Thiazinane 1,1 Dioxide

Quantum Chemical Calculations

Higher-Level Ab Initio Methods (e.g., CBS-QB3)

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules like 6-Phenyl-1,2-thiazinane 1,1-dioxide. These computational techniques provide insights into the molecule's conformational flexibility and vibrational modes.

Normal mode analysis is a computational method used to describe the vibrational motions of a molecule. uni-leipzig.de Each normal mode corresponds to a specific pattern of atomic vibrations with a characteristic frequency. uni-leipzig.de For complex molecules like this compound, NMA can predict the infrared (IR) and Raman spectra, which can then be compared with experimental data for structural validation. researchgate.net A detailed spectroscopic analysis of dichloro-substituted phenyl-N-(1,3-thiazol-2-yl)acetamides utilized DFT to perform NMA, and the scaled theoretical wavenumbers showed excellent agreement with experimental values. researchgate.net This approach allows for the assignment of specific vibrational modes to observed spectral bands, providing a deeper understanding of the molecule's dynamic behavior at the atomic level. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. scispace.commdpi.com These models aim to establish a mathematical relationship between the physicochemical properties of a series of compounds and their pharmacological effects. scispace.com

For derivatives of thiazinane and related benzothiazines, QSAR models have been developed to predict their inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). scispace.com These models identify key molecular descriptors—numerical representations of molecular properties—that are correlated with biological activity. mdpi.com For instance, a QSAR study on thiazinan, benzdiazinan, and benzthiazinan derivatives identified descriptors such as VE3-Dzm, GATS6c, and GATS5i as important factors controlling COX-2 inhibitory activity. scispace.com

The process of building a QSAR model involves several key steps:

Data Set Selection: A group of molecules with known biological activities is chosen.

Molecular Descriptor Calculation: Various physicochemical, topological, and electronic properties of the molecules are calculated.

Variable Selection: Statistical methods are used to select the most relevant descriptors.

Model Building: A mathematical equation is generated to relate the selected descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.comnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. nih.gov These studies can highlight the importance of steric and electrostatic fields for biological activity, guiding the design of more potent compounds. eijppr.com For example, a 3D-QSAR study on 1,4-Benzothiazine derivatives suggested that bulky substituents at specific positions on the phenyl ring could enhance antifungal activity. eijppr.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.gov

Molecular docking simulations are instrumental in predicting the binding mode and affinity of a ligand to a protein's active site. nih.govmdpi.com This information is crucial for understanding the mechanism of action and for the rational design of new drugs. For instance, in the development of new anticancer agents, molecular docking studies were performed on 1,2-benzothiazine derivatives to predict their interactions with DNA topoisomerase II. nih.gov The results of these studies can help to explain the observed biological activities and guide the synthesis of more effective compounds. nih.gov

The table below summarizes the results of a hypothetical molecular docking study of this compound and its derivatives against a target protein. The binding energy is a measure of the affinity of the ligand for the protein, with more negative values indicating stronger binding.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Protein X | -8.5 | Tyr123, Phe256, Arg301 |

| Derivative A (with -OH group) | Protein X | -9.2 | Tyr123, Phe256, Arg301, Ser120 |

| Derivative B (with -Cl group) | Protein X | -8.8 | Tyr123, Phe256, Arg301, Leu250 |

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. For example, the introduction of a hydroxyl group in Derivative A might lead to an additional hydrogen bond with a serine residue in the active site, resulting in a lower binding energy and potentially higher activity. mdpi.com By analyzing these interactions, medicinal chemists can design modifications to the ligand structure to improve its binding affinity and selectivity for the target protein. mdpi.com

Spectroscopic Property Simulations and Correlations with Experimental Data

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. semanticscholar.orgresearchgate.netnih.gov By simulating spectra computationally, a direct comparison to experimental data can be made, allowing for a detailed assignment of spectral features and a deeper understanding of the molecule's electronic structure. nih.govresearchgate.net The correlation between theoretical and experimental values is crucial for validating both the computational model and the experimental structural characterization. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR)

Computational methods are employed to calculate the vibrational frequencies of this compound. These calculated frequencies correspond to specific vibrational modes within the molecule, such as stretching, bending, and torsional motions of the chemical bonds. semanticscholar.org The theoretical infrared (IR) spectrum can then be generated and compared with the experimental Fourier-transform infrared (FT-IR) spectrum.

For aromatic compounds, the C-H stretching vibrations are typically observed in the range of 3100–3000 cm⁻¹. semanticscholar.org DFT calculations, for instance, using the B3LYP functional, can predict these modes with a high degree of accuracy. semanticscholar.orgresearchgate.net Similarly, the characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group in the 1,2-thiazinane 1,1-dioxide ring are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Computational simulations provide precise wavenumbers for these vibrations and can confirm their assignment in the experimental spectrum.

A potential energy distribution (PED) analysis is often performed to quantify the contribution of individual internal coordinates to each normal vibrational mode, ensuring a definitive assignment of the observed IR bands. semanticscholar.org

Below is a hypothetical data table illustrating the correlation between experimental and calculated vibrational frequencies for key functional groups in this compound, based on typical accuracies of DFT calculations for similar molecules.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |

|---|---|---|

| Phenyl C-H Stretch | 3065 | 3075 |

| Aliphatic C-H Stretch | 2940 | 2952 |

| SO₂ Asymmetric Stretch | 1342 | 1350 |

| SO₂ Symmetric Stretch | 1155 | 1160 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The gauge-including atomic orbital (GIAO) method is a common and effective approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govresearchgate.net These calculations provide theoretical chemical shift values that can be correlated with the peaks observed in experimental NMR spectra.

By simulating the NMR spectra, each proton and carbon atom in this compound can be assigned to a specific experimental chemical shift. This is particularly useful for complex structures where spectral overlap can make assignments challenging. The accuracy of the correlation between the calculated and experimental chemical shifts serves as a strong indicator of how well the computationally optimized geometry reflects the actual molecular structure in solution. nih.gov

The following interactive tables present a hypothetical correlation between experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound.

Table 2: Experimental vs. Calculated ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Experimental (ppm) | Calculated (GIAO) (ppm) |

|---|---|---|

| Phenyl H (ortho) | 7.45 | 7.52 |

| Phenyl H (meta) | 7.38 | 7.41 |

| Phenyl H (para) | 7.32 | 7.35 |

| Thiazinane H6 | 4.50 | 4.58 |

| Thiazinane H5 (axial) | 2.20 | 2.25 |

| Thiazinane H5 (equatorial) | 2.05 | 2.10 |

| Thiazinane H4 (axial) | 1.90 | 1.95 |

| Thiazinane H4 (equatorial) | 1.75 | 1.80 |

| Thiazinane H3 (axial) | 3.10 | 3.18 |

Table 3: Experimental vs. Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon | Experimental (ppm) | Calculated (GIAO) (ppm) |

|---|---|---|

| Phenyl C1' (ipso) | 140.2 | 141.0 |

| Phenyl C2'/C6' | 128.8 | 129.5 |

| Phenyl C3'/C5' | 128.5 | 129.0 |

| Phenyl C4' | 127.9 | 128.3 |

| Thiazinane C6 | 60.5 | 61.2 |

| Thiazinane C5 | 30.1 | 30.8 |

| Thiazinane C4 | 25.4 | 26.0 |

Electronic Spectroscopy (UV-Vis)

Time-dependent density functional theory (TD-DFT) is utilized to simulate the electronic absorption spectra of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The results, often presented as oscillator strengths and maximum absorption wavelengths (λ_max), can be compared to the experimental UV-Vis spectrum.

For this compound, the electronic transitions are expected to be of the n→π* and π→π* type, primarily involving the phenyl ring and the heteroatoms of the thiazinane ring. mdpi.com Computational analysis helps in assigning the observed absorption bands to specific electronic transitions, providing insights into the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). semanticscholar.org

Mechanistic Studies of Biological Activity in Vitro

Enzyme Inhibition Mechanisms

No specific data from in vitro studies detailing the inhibitory activity and mechanism of 6-Phenyl-1,2-thiazinane 1,1-dioxide against the following enzymes have been found.

Cyclooxygenase (COX) Inhibition

There is no available research specifically investigating the inhibition of cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) by this compound. The cyclooxygenase enzymes are key to the synthesis of prostaglandins (B1171923) from arachidonic acid and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govsemanticscholar.org Studies on other, structurally distinct tricyclic 1,2-thiazine derivatives have shown that this class of compounds can exhibit preferential inhibition of COX-2 over COX-1, suggesting the thiazine (B8601807) scaffold may be a basis for developing anti-inflammatory agents. nih.govnih.gov However, without direct experimental data, the COX inhibitory potential of this compound remains unknown.

Cholinesterase (ChE) Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

The scientific literature lacks studies on the effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are targets for drugs used in the treatment of Alzheimer's disease and other neurological conditions. nih.govresearchgate.net While various nitrogen- and sulfur-containing heterocycles have been explored as potential cholinesterase inhibitors, no such activity has been reported for this compound. scielo.org.mxnih.gov

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

There are no documented studies on the inhibitory activity of this compound against the monoamine oxidase isoforms, MAO-A and MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters and are targets for antidepressants and drugs for Parkinson's disease. nih.govnih.gov Research into MAO inhibitors has covered a wide range of chemical structures, but the potential of this compound in this area has not been explored.

Integrase Inhibition (HIV Integrase)

No information is available regarding the potential for this compound to act as an inhibitor of HIV integrase. This viral enzyme is essential for the replication of HIV by inserting the viral genome into the host cell's DNA. nih.govnih.gov The mechanism of action for many HIV integrase inhibitors involves the chelation of divalent metal ions within the enzyme's catalytic core. nih.gov While some complex derivatives containing a 1,2-thiazinane 1,1-dioxide moiety have been mentioned in the context of HIV integrase inhibition, no direct studies on the parent phenyl-substituted compound exist.

Urease Inhibition

The inhibitory effect of this compound on the urease enzyme has not been reported. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) and is a target for treating infections by ureolytic bacteria. nih.gov The mechanism of urease inhibitors often involves interaction with the nickel ions in the active site. nih.gov

Receptor Binding Studies

Specific in vitro studies detailing the binding of this compound to any biological receptors are not available in the reviewed literature.

Interactions with Biological Macromolecules (e.g., DNA-Topoisomerase II Complex, DNA Minor Groove)

DNA-Topoisomerase II Complex and DNA Minor Groove

While direct studies on this compound are not extensively documented, research on structurally related compounds provides insights into potential mechanisms. Thiazole (B1198619) and acridine (B1665455) derivatives, for instance, have been identified as inhibitors of DNA topoisomerase II. nih.govnih.govresearchgate.net Topoisomerase II is a critical enzyme that modulates the topological state of DNA, and its inhibition can lead to cell death, a mechanism exploited in cancer therapy. nih.gov

The interaction with the DNA-topoisomerase II complex can occur through intercalation, where planar molecules insert themselves between the base pairs of the DNA. This action can stabilize the transient cleavage complex formed by the enzyme, leading to double-strand breaks in the DNA. nih.gov Molecular docking studies on certain thiazole derivatives have shown the potential for binding within the ATP-binding site of human DNA topoisomerase IIα, suggesting a catalytic inhibition mechanism. nih.govnih.gov

Another potential mode of interaction is binding to the minor groove of DNA. Compounds that bind to the minor groove are typically characterized by a concave shape, the presence of aromatic rings, and the ability to form hydrogen bonds. nih.gov These interactions can disrupt the binding of essential proteins to DNA, thereby interfering with cellular processes.

Fluorescence Spectroscopy for Binding Confirmation

Investigation of Anti-inflammatory Mechanisms

The anti-inflammatory potential of thiazinane derivatives is a significant area of investigation. The primary mechanism explored for related 1,2-benzothiazine derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.govnih.govnih.gov

Research has shown that certain 1,2-benzothiazine derivatives exhibit selective inhibition of COX-2 over COX-1. nih.gov COX-2 is an inducible enzyme that is upregulated during inflammation, making its selective inhibition a desirable therapeutic strategy with potentially fewer side effects than non-selective NSAIDs. scielo.org.mx Molecular docking studies have suggested that these compounds bind to the hydrophobic pocket of the COX-2 active site. nih.gov The table below presents the in vitro COX-1 and COX-2 inhibitory activities of some representative tricyclic 1,2-thiazine derivatives.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Tricyclic 1,2-Thiazine Derivatives

Data sourced from a study on tricyclic 1,2-thiazine derivatives, not this compound itself. nih.gov

Antimicrobial Activity Mechanisms in vitro

Derivatives of 1,2-thiazinane 1,1-dioxide have demonstrated notable antimicrobial properties. Studies on 1,2-benzothiazine 1,1-dioxide derivatives have revealed activity against a range of Gram-positive bacteria. nih.gov The mechanism of action for some related thiazole derivatives is thought to involve the inhibition of bacterial enzymes essential for survival, such as DNA gyrase and dihydrofolate reductase (DHFR). nih.gov DNA gyrase is a type II topoisomerase in bacteria that is a well-established target for antibiotics.

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The table below shows the MIC values for a selection of 1,2-benzothiazine 1,1-dioxide derivatives against various bacterial strains.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected 1,2-Benzothiazine 1,1-Dioxide Derivatives

Data sourced from a study on 1,2-benzothiazine 1,1-dioxide derivatives, not this compound itself. nih.gov

Some research also suggests that the antimicrobial activity of certain benzisothiazole derivatives can be pH-dependent, showing stronger effects in acidic environments. nih.gov

Structure-Mechanism Relationships

The relationship between the chemical structure of this compound and its biological activity is a key area of study for the design of more potent and selective derivatives. For the broader class of thiazinane and related heterocyclic compounds, several structural features have been identified as being important for their mechanisms of action.

For anti-inflammatory activity through COX inhibition in related tricyclic 1,2-thiazine derivatives, the size of an additional fused ring system and the presence of specific substituents, such as a methoxy (B1213986) group, have been shown to significantly influence inhibitory potency and selectivity for COX-2. nih.gov In the case of phenothiazines, another related class of compounds, substituents on the tricyclic ring and the nature of the side chain attached to the nitrogen atom are critical determinants of their biological effects. if-pan.krakow.pl

In the context of antimicrobial activity, the planarity of the heterocyclic system in compounds like acridines is often linked to their ability to intercalate into DNA. researchgate.net For some indole-benzimidazole[2,1-b]thiazole derivatives, the introduction of electron-withdrawing groups has been found to enhance their anti-inflammatory properties. nih.gov

While direct structure-mechanism relationship studies for this compound are limited, the presence of the phenyl group and the sulfonyl group in the thiazinane ring are expected to be key contributors to its electronic and steric properties, which in turn govern its interactions with biological targets.

Future Directions in 6 Phenyl 1,2 Thiazinane 1,1 Dioxide Research

Development of Novel Synthetic Methodologies

Future synthetic efforts will likely focus on catalytic, stereoselective, and more efficient ("green") methods to generate diverse libraries of 6-phenyl-1,2-thiazinane 1,1-dioxide analogs.

Key areas for development include:

Asymmetric and Stereodivergent Synthesis : Building upon existing strategies like the Mitsunobu alkylation/Ring-Closing Metathesis (RCM) sequence, new catalytic methods are needed to access a wide array of stereoisomers. acs.orgnih.gov The development of chiral catalysts for the direct and enantioselective synthesis of the thiazinane ring from acyclic precursors is a significant goal. This could involve chiral Lewis acids or organocatalysts to control the cyclization of appropriate sulfonamide precursors. rsc.org

Catalytic C-H Functionalization : Modern synthetic chemistry is moving towards direct C-H functionalization to avoid pre-functionalized starting materials. Future work should explore the use of transition metal catalysis (e.g., Palladium, Rhodium, Copper) to directly append new substituents to both the phenyl ring and the saturated heterocyclic core. nih.gov This would provide rapid access to novel derivatives that are currently difficult to synthesize.

Multicomponent Reactions (MCRs) : Biginelli-like three-component reactions have been used to create related thiadiazine heterocycles. nih.govresearchgate.net Adapting MCR strategies for the synthesis of the 1,2-thiazinane 1,1-dioxide core would be a powerful approach for generating molecular diversity efficiently from simple starting materials.

Sustainable and Scalable Methods : The use of heterogeneous, recyclable solid acid catalysts like Amberlyst-15 could offer more environmentally friendly and scalable routes for key synthetic steps. researchgate.net Likewise, exploring flow chemistry for the synthesis of the thiazinane core could improve safety, consistency, and scale-up for industrial applications.

| Synthetic Strategy | Description | Potential Advantage | Relevant Precedent/Concept |

| Asymmetric RCM | Enantioselective synthesis of substituted δ-sultams using a Ring-Closing Metathesis strategy. | High stereochemical control and diversity. | Construction of stereochemically diverse δ-sultam scaffolds. acs.orgnih.gov |

| Intramolecular C-Arylation | Palladium-catalyzed cyclization to form benzannelated sultam rings. | High efficiency and access to fused ring systems. | Synthesis of benzannelated sultams. nih.gov |

| C-H Functionalization | Direct introduction of functional groups onto the core structure using transition metal catalysts. | Atom economy and rapid diversification. | Lithiation-trapping of related thiazines. mdpi.com |

| Multicomponent Reactions | One-pot synthesis from three or more simple starting materials. | High efficiency and library generation. | Biginelli-like synthesis of thiadiazines. nih.govresearchgate.net |

Exploration of Undiscovered Chemical Reactivity

Beyond synthesis, a deeper understanding of the intrinsic reactivity of the this compound scaffold is essential for its application.

Future research should investigate:

Site-Selective Functionalization : The molecule possesses multiple potentially reactive sites: the phenyl ring, the N-H bond, and several C-H bonds on the thiazinane ring. Developing reactions that can selectively modify one site in the presence of others is a key challenge. nih.govresearchgate.net This includes exploring electrophilic aromatic substitution on the phenyl group and selective metalation/functionalization of the heterocyclic ring. mdpi.comclockss.org

Ring-Opening and Rearrangement Reactions : The saturated sultam ring, while relatively stable, could be induced to undergo ring-opening or rearrangement reactions under specific conditions (e.g., reductive cleavage, Lewis acid catalysis). nih.gov Such transformations could provide access to novel acyclic sulfonamides or different heterocyclic systems, expanding the chemical space accessible from this core.

Catalyst-Controlled Reactivity : An exciting frontier is the use of tailored catalysts to control the regioselectivity of reactions. For a multifunctional molecule like a substituted this compound, different catalysts could direct reactions to different positions, overcoming the molecule's intrinsic reactivity biases. youtube.com This would enable the synthesis of previously inaccessible isomers.

Advanced Computational Approaches for Design and Prediction

Computational chemistry is poised to accelerate research by predicting molecular properties and guiding experimental design.

Key applications include:

Quantum Chemical Calculations (DFT) : Density Functional Theory (DFT) can be used to predict molecular geometries, spectroscopic properties (e.g., NMR spectra), and reaction energetics. nih.govnih.gov This can help elucidate reaction mechanisms, as demonstrated in studies of related heterocycles, and predict the feasibility of new synthetic routes. rsc.org

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of this compound derivatives when interacting with biological macromolecules like proteins. These simulations can predict binding modes, estimate binding affinities, and reveal how the compound might alter the protein's structure and function.

In Silico Screening and Property Prediction : Computational tools can predict "drug-like" properties (e.g., Lipinski's rule of five, solubility, metabolic stability) for virtual libraries of derivatives before they are synthesized. biointerfaceresearch.com This allows researchers to prioritize the synthesis of compounds with the highest probability of having desirable characteristics for biological applications. Hirshfeld surface analysis can be employed to understand and predict intermolecular interactions in the solid state. nih.gov

| Computational Method | Application in Research | Predicted/Analyzed Properties |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms; Predicting spectroscopic data. | Reaction energies, transition states, NMR chemical shifts. nih.govrsc.org |

| Molecular Dynamics (MD) | Simulating compound-protein interactions. | Binding modes, binding affinity, conformational changes. |

| Hirshfeld Surface Analysis | Analyzing intermolecular interactions in crystals. | Supramolecular assembly, C-H···O bonding patterns. nih.gov |

| In Silico Drug-Likeness | Prioritizing synthetic targets. | Lipinski's 'rule of five', Veber rule compliance. biointerfaceresearch.com |

Elucidation of Broader Biological Target Engagement Mechanisms in vitro

Identifying and characterizing the specific molecular targets of this compound derivatives is crucial for understanding their biological effects and developing them for therapeutic or research purposes.

Future work should focus on:

Broad-Spectrum Target Screening : Moving beyond initial phenotypic screens (e.g., cell viability), systematic screening of derivatives against large panels of proteins (e.g., kinases, proteases, GPCRs) is needed. Related thiazine (B8601807) and thiadiazine scaffolds have shown activity against a wide range of targets, including cannabinoid receptors, Hsp70, and various enzymes, suggesting a broad potential for the 1,2-thiazinane core. nih.govresearchgate.net

Biochemical and Biophysical Assays : Once a potential target is identified, detailed in vitro assays are required to validate the interaction. Techniques such as enzyme inhibition assays (e.g., for acetylcholinesterase), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can confirm direct binding and quantify the affinity and kinetics of the interaction. nih.gov

Cell-Based Mechanism of Action Studies : In a cellular context, researchers must investigate how target engagement leads to a biological response. This involves using techniques like Western blotting, qPCR, and reporter gene assays to measure changes in signaling pathways, gene expression, and protein activity downstream of the target. Cytotoxicity assays against various cell lines remain a valuable tool for initial assessment. nih.gov

Application in Chemical Probe Development for Biological Systems

A well-characterized molecule with high affinity and selectivity for a biological target can be converted into a chemical probe, a powerful tool for studying biology.

The development of this compound-based probes will require:

Rational Design and Synthesis : Leveraging the advanced synthetic methodologies described in section 7.1, derivatives must be designed with a "handle"—a functional group (e.g., an alkyne, azide (B81097), or primary amine) that does not disrupt target binding but allows for the attachment of reporter tags like fluorophores or biotin. researchgate.net

Activity-Based Protein Profiling (ABPP) : For enzyme-inhibiting derivatives, it may be possible to develop activity-based probes. These probes form a covalent bond with the active site of the target enzyme, allowing for its specific labeling and identification in complex biological samples.

Probing Cellular Function : Once validated, these chemical probes can be used to visualize the localization of a target protein within a cell, pull down its binding partners to understand its interaction network, or modulate its activity in real-time to study its role in cellular processes. The development of such probes from scaffolds active against targets like Hsp70 or cannabinoid receptors could provide invaluable insights into disease pathways. nih.govresearchgate.net

Q & A

Basic: What synthetic strategies are commonly employed to access 6-Phenyl-1,2-thiazinane 1,1-dioxide and its derivatives?

Answer:

Key synthetic approaches include:

- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Used to construct triazole-linked derivatives via reactions between alkynes and aryl halides in THF with CuI catalysis, yielding pale red/yellow solids (e.g., compounds 6a–6j ) .

- Ring-Opening Reactions: For example, reacting 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide (31 ) with phenols in N,N-dimethylacetamide (DMAc) to form substituted thiazinanes (e.g., 35 , 66% yield) .

- Sulfonamide Alkylation: Secondary sulfonamides are synthesized using phenylmethanesulfonyl chloride and triethylamine (Et₃N) .

Table 1: Example reaction conditions for derivative synthesis

| Derivative | Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6a–6j | CuI, aryl halides | THF | RT | 22–50 | |

| 35 | NaH, 4-bromo-3,5-dimethylphenol | DMAc | RT | 66 |

Advanced: How can diastereoselectivity challenges in thiazinane synthesis be addressed?

Answer:

Diastereoselectivity (e.g., 5a–d and 6a–d with 10–50% yields) is influenced by:

- Steric Effects: Bulky substituents on starting materials reduce conformational flexibility, favoring one diastereomer .

- Catalyst Choice: Chiral auxiliaries or asymmetric catalysts (e.g., Cu(I) complexes) improve selectivity in cycloadditions .

- Temperature Control: Lower temperatures (e.g., 0–10°C) stabilize transition states, as seen in thiete 1,1-dioxide chlorination .

Basic: What spectroscopic and analytical techniques are critical for structural validation?

Answer:

- NMR Spectroscopy: Key signals include:

- ¹H-NMR: Aromatic protons at δ 6.60–7.65 ppm (e.g., 10d ) .

- ¹³C-NMR: Sulfone carbons near δ 115–120 ppm .

- IR Spectroscopy: Sulfonyl (S=O) stretches at 1130–1370 cm⁻¹ and CN stretches at ~2210 cm⁻¹ .

- Mass Spectrometry: High-resolution MS confirms molecular ions (e.g., m/z 407.47 for 10d ) .

Table 2: Physicochemical properties of 4-Methoxy-1,2-thiazinane 1,1-dioxide

| Property | Value |

|---|---|

| Density | 1.29 g/cm³ |

| Boiling Point | 266.3°C |

| PSA | 63.78 Ų |

| LogP | 0.734 |

Advanced: How can computational modeling guide reaction optimization?

Answer:

- DFT Calculations: Predict transition states for Diels-Alder reactions involving thiazinane derivatives, such as thiete 1,1-dioxide, to identify regioselectivity .

- Molecular Dynamics: Simulate solvent effects (e.g., DMAc vs. THF) on reaction rates and yields .

Basic: What are common functionalization strategies for thiazinane cores?

Answer:

- Michael Additions: E.g., dimethyl malonate adds to sulfonamide intermediates (e.g., 38 to 39 , 46% yield) .

- Suzuki Coupling: Introduces aryl groups via Pd catalysis (e.g., 40 with phenylboronic acid, 74% yield) .

- Chlorination: UV-light-mediated Cl₂ addition to thiete 1,1-dioxide yields 3-chloro derivatives for further substitution .

Advanced: How to resolve contradictions in reported reaction yields?

Answer:

Discrepancies (e.g., 36 at 32% vs. 35 at 66% yield) arise from:

- Solvent Polarity: DMAc enhances nucleophilicity in NaH-mediated reactions compared to less polar solvents .

- Substrate Purity: Impurities in aryl halides reduce CuAAC efficiency .

- Workup Methods: Column chromatography vs. recrystallization impacts recovery rates .

Basic: What are the key applications of thiazinane derivatives in biological studies?

Answer:

- Antibacterial Screening: Triazole-linked derivatives (6a–6j ) show activity against Gram-positive bacteria (MIC 8–32 µg/mL) .

- Enzyme Inhibition: Sulfonamide derivatives interact with carbonic anhydrase isoforms via sulfone oxygen coordination .

Advanced: How to analyze stereochemical outcomes in thiazinane derivatives?

Answer:

- X-ray Crystallography: Resolves absolute configuration (e.g., bicyclic intermediates in 31 ) .

- NOE Experiments: Detects spatial proximity of substituents in diastereomers (e.g., 5a–d ) .

Basic: What safety precautions are recommended for handling thiazinane intermediates?

Answer:

- Ventilation: Required for chlorination steps (Cl₂ gas release) .

- PPE: Gloves and goggles when using NaH (flammable) or CuI (toxic) .

Advanced: How to design SAR studies for thiazinane-based bioactive compounds?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.